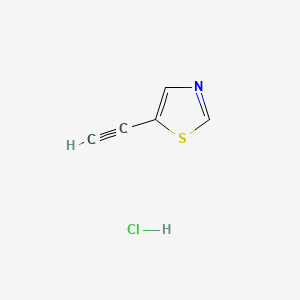

5-Ethynylthiazole hydrocloride

CAS No.:

Cat. No.: VC13824787

Molecular Formula: C5H4ClNS

Molecular Weight: 145.61 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C5H4ClNS |

|---|---|

| Molecular Weight | 145.61 g/mol |

| IUPAC Name | 5-ethynyl-1,3-thiazole;hydrochloride |

| Standard InChI | InChI=1S/C5H3NS.ClH/c1-2-5-3-6-4-7-5;/h1,3-4H;1H |

| Standard InChI Key | NHMDEGUGOFFOQQ-UHFFFAOYSA-N |

| SMILES | C#CC1=CN=CS1.Cl |

| Canonical SMILES | C#CC1=CN=CS1.Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The core structure of 5-ethynylthiazole hydrochloride consists of a thiazole ring (C₃H₃NS) fused with an ethynyl group (–C≡CH) at the 5-position, stabilized by hydrochloride salt formation . Key structural identifiers include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₅H₄ClNS | |

| Molecular Weight | 145.61 g/mol | |

| SMILES | C#CC1=CN=CS1.Cl | |

| InChIKey | JWFJFVXHZUVMSF-UHFFFAOYSA-N |

The hydrochloride salt enhances aqueous solubility, a critical factor for in vitro and in vivo studies.

Physicochemical Data

Predicted collision cross-section (CCS) values, essential for mass spectrometry characterization, vary by adduct type :

| Adduct | m/z | CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 110.00590 | 115.6 |

| [M+Na]⁺ | 131.98784 | 127.6 |

| [M-H]⁻ | 107.99134 | 109.6 |

These values assist in identifying the compound during analytical workflows .

Synthesis and Characterization

Synthetic Pathways

The synthesis of 5-ethynylthiazole hydrochloride typically begins with precursor compounds such as thiosemicarbazides or thioureas, which react with haloketones or electrophilic agents under controlled conditions. For example, cyclocondensation of thiourea derivatives with propargyl bromide may yield the ethynyl-substituted thiazole intermediate, followed by hydrochloric acid treatment to form the salt.

Analytical Characterization

Reaction progress and final product purity are monitored using thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy. High-resolution mass spectrometry (HRMS) and infrared (IR) spectroscopy further confirm molecular structure and functional groups.

Biological Applications and Mechanisms

Anticancer Activity

In vitro studies demonstrate that 5-ethynylthiazole hydrochloride inhibits proliferation in cancer cell lines such as MCF-7 (breast) and A549 (lung) with IC₅₀ values ranging from 10–50 μM. Mechanistic investigations suggest it targets tubulin polymerization and topoisomerase II, disrupting DNA replication and mitosis.

Future Research Directions

Ongoing studies aim to optimize synthesis yields and explore structural analogs with enhanced potency. Collaborative efforts between academic and industrial laboratories are investigating its role in combination therapies and targeted drug delivery systems.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume